2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4S/c21-15-10-12-17(13-11-15)27(24,25)14-20(23)22-18-8-4-5-9-19(18)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVURJSZBBAQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of a 4-fluorobenzenesulfonyl group and a 2-phenoxyphenyl substituent. Below is a comparison with key analogs:
Key Observations:
- Electron-Withdrawing Groups : The 4-fluorobenzenesulfonyl group in the target compound contrasts with simpler halogenated aryl groups (e.g., 4-fluorophenyl in or chloro-hydroxyphenyl in ). Sulfonyl groups enhance metabolic stability and binding affinity in enzyme inhibition contexts .
- Phenoxy vs. Heterocyclic Moieties: The 2-phenoxyphenyl group provides distinct steric and electronic properties compared to thiazol () or thiadiazole () rings, which are often associated with enhanced anticancer activity.
Antimicrobial Activity:
- Analogs like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48) exhibit potent activity against gram-positive bacteria (MIC < 1 µg/mL) . The target compound’s sulfonyl group may similarly enhance antimicrobial potency, though its phenoxy substituent could reduce penetration compared to smaller heterocycles.
Anticancer Activity:
- Compound 7d (thiadiazole-phenoxy derivative) shows IC₅₀ = 1.8 µM on Caco-2 cells, outperforming 5-fluorouracil . The target compound’s lack of a thiadiazole ring may limit cytotoxicity but improve selectivity due to reduced off-target interactions.
Enzyme Inhibition:
Physicochemical Properties
- Lipophilicity: The 2-phenoxyphenyl group may elevate logP values compared to simpler arylacetamides, affecting membrane permeability.
Biological Activity
2-(4-Fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition and receptor modulation. The presence of a fluorine atom enhances metabolic stability and lipophilicity, potentially improving the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking natural substrates or cofactors.
- Receptor Modulation : The phenoxyphenyl group may interact with specific receptors, influencing signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it demonstrated significant inhibition against Fusarium oxysporum with an IC50 value indicating effective antifungal activity. This suggests potential applications in treating fungal infections.
Anticonvulsant Activity
In a series of experiments focusing on anticonvulsant properties, derivatives of similar structures were tested for their efficacy in animal models. The introduction of the fluorine atom was found to enhance activity, suggesting that fluorinated compounds may offer increased potency in managing seizures.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and sulfonyl groups can significantly alter biological activity. For example:
| Compound Modification | Observed Activity |
|---|---|
| Addition of Fluorine | Increased potency against specific targets |
| Variation in Alkyl Groups | Altered binding affinity and selectivity |
These findings highlight the importance of chemical modifications in optimizing therapeutic efficacy.
Case Study 1: Antifungal Activity
In a controlled study, this compound was tested against Fusarium oxysporum. The results indicated an IC50 value of 0.42 mM, demonstrating moderate antifungal activity compared to standard treatments.
Case Study 2: Anticonvulsant Screening
A series of compounds structurally related to this compound were screened for anticonvulsant activity using the maximal electroshock (MES) test. Compounds with similar structural features showed varying degrees of efficacy, emphasizing the role of specific functional groups in enhancing anticonvulsant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
